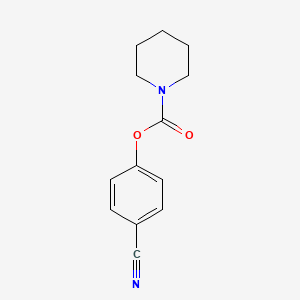

4-Cyanophenyl piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Cyanophenyl piperidine-1-carboxylate” is a compound that is related to a class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

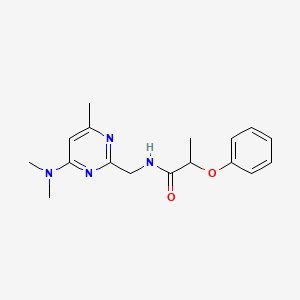

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed piperidine rings .Molecular Structure Analysis

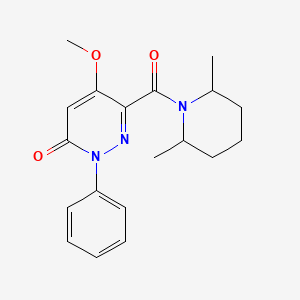

The molecular structure of “4-Cyanophenyl piperidine-1-carboxylate” is related to the structure of piperidines. Piperidines are six-membered heterocyclic compounds that comprise five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación

- Significance : Understanding piperidine-based drug design aids both novice researchers and experienced scientists seeking biologically active substrates .

- Importance : Addressing fentanyl synthesis and its precursors is crucial for public health efforts .

- Advancements : Recent reviews highlight specific synthetic methods and functionalization strategies .

Medicinal Chemistry and Drug Design

Dual Kinase Inhibitors

Opioid Crisis Mitigation

Chemical Diversity Exploration

Catalysis and Synthetic Methods

Biological Evaluation and Pharmacological Activity

Mecanismo De Acción

The mechanism of action of piperidine derivatives in biological systems is complex and depends on the specific derivative and the biological context. Some piperidine derivatives have been found to have anticancer potential, acting through various signaling pathways essential for the establishment of cancers .

Safety and Hazards

Direcciones Futuras

Piperidines are of significant interest in the pharmaceutical industry, and research into their synthesis and applications is ongoing . Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on piperidine derivatives .

Propiedades

IUPAC Name |

(4-cyanophenyl) piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-10-11-4-6-12(7-5-11)17-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYVDAXIPFPNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanophenyl piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)

![N-(1-cyano-3-methylbutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2801464.png)

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B2801466.png)

![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2801469.png)